JC-171
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Overview
Description
JC-171 is a selective NLRP3 inflammasome inhibitor . It has an IC50 of 8.45 μM for inhibiting LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages .
Synthesis Analysis
JC-171 blocks NLRP3 inflammasome activation and IL-1β production in primary macrophages dose-dependently . The inhibition potency of JC-171 is comparable to the parent compound JC-21 . Sulfonamide modifications based on the parent structure are well tolerated .Molecular Structure Analysis
The molecular formula of JC-171 is C16H17ClN2O5S . It is a hydroxyl-sulfonamide analogue .Chemical Reactions Analysis
JC-171 inhibits the release of IL-1β in J774A.1 cells upon stimulation with LPS/ATP . It also interferes with NLRP3/ASC interaction induced by LPS/ATP stimulation .Physical And Chemical Properties Analysis
JC-171 has a molecular weight of 384.83 . It is a solid substance with a white to off-white color .Scientific Research Applications
JC-171 as a Potential Treatment for Multiple Sclerosis
JC-171 has been identified as a novel small-molecule inhibitor for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This compound has shown potential as a disease-modifying agent for neurological disorders, particularly multiple sclerosis (MS). In vitro and in vivo studies have demonstrated that JC-171 can inhibit interleukin-1β (IL-1β) release and interfere with NLRP3/ASC interaction. Moreover, it has shown promise in both prophylactic and therapeutic settings in a mouse model of MS, reducing the severity of the disease and blocking IL-1β production and pathogenic Th17 response (Guo et al., 2017).
JC-171 in Blood-Brain Barrier Penetration for Mucopolysaccharidosis Treatment
JC-171 has also been evaluated in the context of treating central nervous system (CNS) disorders in patients with lysosomal storage diseases, specifically Mucopolysaccharidosis I (MPS I). This research involved a fusion protein (JR-171) consisting of anti-human transferrin receptor antibody and α-L-iduronidase (IDUA). This fusion protein can cross the blood-brain barrier (BBB) utilizing receptor-mediated transcytosis, a significant advancement in delivering drugs to the brain. JR-171 was found to distribute effectively to the brain and reduce heparan sulfate (HS) and dermatan sulfate (DS) concentrations in both peripheral tissues and the brain, demonstrating its potential as a therapeutic agent for CNS disorders and somatic symptoms in MPS I (Kida et al., 2019).
Future Directions
properties
CAS RN |
2112809-98-8 |
---|---|
Product Name |
JC-171 |
Molecular Formula |
C16H17ClN2O5S |
Molecular Weight |
384.83 |
IUPAC Name |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
InChI Key |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JC171; JC 171; JC-171 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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